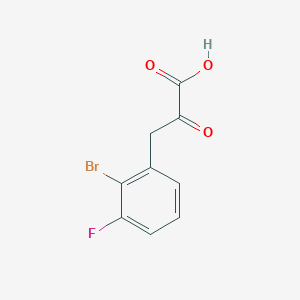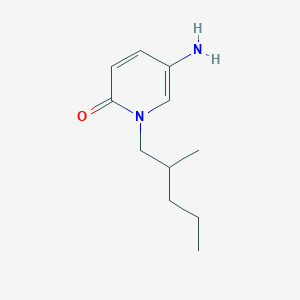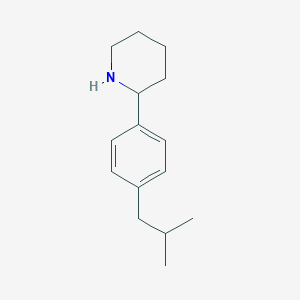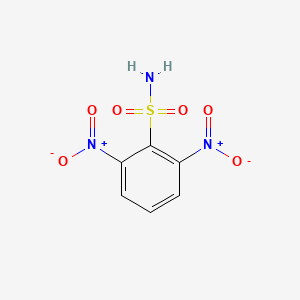
2,6-Dinitrobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dinitrobenzenesulfonamide is an organic compound characterized by the presence of two nitro groups and a sulfonamide group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dinitrobenzenesulfonamide typically involves the nitration of benzenesulfonamide. The process begins with the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonamide. Subsequent nitration using a mixture of concentrated nitric acid and sulfuric acid introduces nitro groups at the 2 and 6 positions of the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
化学反应分析
Types of Reactions: 2,6-Dinitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: 2,6-Diaminobenzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
科学研究应用
2,6-Dinitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial agent due to its structural similarity to sulfa drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2,6-Dinitrobenzenesulfonamide involves its interaction with biological molecules, particularly enzymes. The nitro groups can undergo reduction within the cellular environment, leading to the formation of reactive intermediates that can inhibit enzyme activity. The sulfonamide group can mimic the structure of p-aminobenzoic acid, interfering with folic acid synthesis in microorganisms, which is crucial for their growth and replication.
相似化合物的比较
2,4-Dinitrobenzenesulfonamide: Similar structure but with nitro groups at the 2 and 4 positions.
2,6-Difluorobenzenesulfonamide: Contains fluorine atoms instead of nitro groups.
Uniqueness: 2,6-Dinitrobenzenesulfonamide is unique due to the specific positioning of its nitro groups, which influences its reactivity and interaction with biological molecules. This positioning makes it particularly effective in certain chemical reactions and biological applications compared to its analogs.
属性
分子式 |
C6H5N3O6S |
|---|---|
分子量 |
247.19 g/mol |
IUPAC 名称 |
2,6-dinitrobenzenesulfonamide |
InChI |
InChI=1S/C6H5N3O6S/c7-16(14,15)6-4(8(10)11)2-1-3-5(6)9(12)13/h1-3H,(H2,7,14,15) |
InChI 键 |
SZCPROXPVMMEIK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13538629.png)

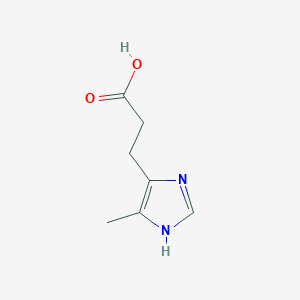



![4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine](/img/structure/B13538676.png)
